2-Iodohippuric acid
Overview
Description
2-Iodohippuric acid, also known as N-(2-Iodobenzoyl)glycine, is a compound with the molecular formula C₉H₈INO₃ and a molar mass of 305.07 g/mol . It is a derivative of hippuric acid, where the benzene ring is substituted with an iodine atom at the ortho position. This compound is primarily used in medical diagnostics, particularly in renal function tests due to its ability to be rapidly excreted by the kidneys .
Mechanism of Action
Target of Action
It’s known that the compound is under investigation in clinical trials, particularly in the context of pediatric acute renal injury in severe sepsis in young adults .
Pharmacokinetics
It’s known that the compound is a small molecule , which may influence its bioavailability and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodohippuric acid can be synthesized through the reaction of 2-iodobenzoic acid with glycine. The reaction typically involves the activation of the carboxylic acid group of 2-iodobenzoic acid, followed by its coupling with the amino group of glycine. This process can be facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Iodohippuric acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of 2-hydroxyhippuric acid.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed:
Substitution Reactions: 2-Hydroxyhippuric acid.
Oxidation Reactions: Corresponding carboxylic acids.
Reduction Reactions: Alcohol derivatives.
Scientific Research Applications
2-Iodohippuric acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various iodinated organic compounds.
Biology: Employed in studies involving renal function and kidney health due to its rapid excretion by the kidneys.
Medicine: Utilized in diagnostic imaging, particularly in renal scintigraphy, to assess renal plasma flow and function.
Industry: Applied in the production of radiopharmaceuticals for diagnostic purposes.
Comparison with Similar Compounds
p-Aminohippuric Acid: Used in renal function tests but differs in the position of the substituent on the benzene ring.
2-Hydroxyhippuric Acid: A derivative formed through the substitution of the iodine atom with a hydroxyl group.
Benzoylglycine: The parent compound without any substituents on the benzene ring.
Uniqueness: 2-Iodohippuric acid is unique due to the presence of the iodine atom, which enhances its radiopacity and makes it suitable for use in diagnostic imaging. Its rapid excretion by the kidneys also makes it an ideal candidate for renal function tests .
Properties
IUPAC Name |
2-[(2-iodobenzoyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORFWQGVBFFZHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046161 | |
Record name | 2-Iodohippuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147-58-0 | |
Record name | N-(2-Iodobenzoyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodohippuric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodohippuric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15445 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Iodohippuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodohippuric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.176 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IODOHIPPURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y68K91A3M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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